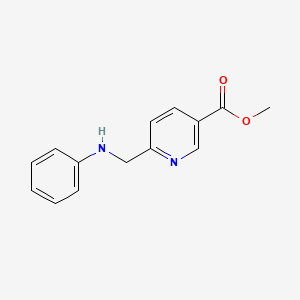

Methyl 6-((phenylamino)methyl)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-((phenylamino)methyl)nicotinate: is an organic compound with the molecular formula C14H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and the 6-position of the pyridine ring is substituted with a phenylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((phenylamino)methyl)nicotinate typically involves the following steps:

Esterification: Nicotinic acid is esterified with methanol in the presence of an acid catalyst to form methyl nicotinate.

Substitution Reaction: The methyl nicotinate is then subjected to a substitution reaction with phenylamine (aniline) in the presence of a suitable base to introduce the phenylamino methyl group at the 6-position of the pyridine ring.

The reaction conditions for these steps generally involve maintaining the reaction temperature between 80-100°C and using solvents such as alcohols and organic bases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((phenylamino)methyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The phenylamino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-((phenylamino)methyl)nicotinate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives.

Industrial Applications: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-((phenylamino)methyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound promotes the release of certain neurotransmitters and modulates signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid used in topical preparations for muscle and joint pain.

Nicotinic acid:

Phenylamino derivatives: Compounds with similar phenylamino substitutions on different positions of the pyridine ring.

Uniqueness

Methyl 6-((phenylamino)methyl)nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical agents and in research focused on nicotinic receptor modulation .

Biological Activity

Methyl 6-((phenylamino)methyl)nicotinate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of methyl nicotinate, featuring a phenylamino group attached to the 6-position of the nicotinic acid moiety. Its chemical formula is C13H14N2O2.

The biological activity of this compound can be attributed to its vasodilatory effects and potential interactions with various biological targets:

- Vasodilation : Similar to methyl nicotinate, this compound may induce vasodilation through the release of prostaglandins. Prostaglandin D2 is thought to mediate local vascular responses, enhancing blood flow and causing erythema upon topical application .

- Skin Penetration : The methyl group in the structure aids in skin penetration, allowing for effective absorption. Studies indicate that about 80-90% of methyl nicotinate penetrates the skin rapidly, which may also apply to its derivatives .

- Metabolism : Upon administration, this compound is likely hydrolyzed to yield nicotinic acid and methanol, similar to other nicotinic acid esters .

Pharmacological Studies

Research has shown that compounds derived from nicotinic acid exhibit various biological activities:

- Anti-inflammatory Effects : Methyl nicotinate derivatives have been studied for their anti-inflammatory properties, particularly in models of skin inflammation. The release of prostaglandins plays a crucial role in mediating these effects .

- Antifibrotic Activity : Some studies suggest that related compounds can inhibit collagen expression and reduce fibrosis in vitro. For instance, derivatives with similar structures have shown significant reductions in collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells .

Table 1: Summary of Biological Activities

Case Study Example

In a study examining the effects of methyl nicotinate on skin inflammation, human volunteers showed significant erythema following topical application, indicating effective vasodilation. This was supported by the inhibition of prostaglandin biosynthesis leading to reduced vascular responses . Further investigations into related compounds have demonstrated their potential as anti-fibrotic agents by targeting collagen synthesis pathways .

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 6-(anilinomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)11-7-8-13(15-9-11)10-16-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 |

InChI Key |

CDOANDDWYKPJSS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.